Isoquinoline-4-carbohydrazide

Anticancer Cytotoxicity Medicinal Chemistry

Researchers often face scaffold limitations when developing heterocyclic libraries for lead optimization. Isoquinoline-4-carbohydrazide (CAS 885272-60-6) provides a uniquely reactive 4-position hydrazide architecture that enables cyclocondensation pathways inaccessible to 3-position isomers. - Enables synthesis of quinolin-4-ylcarbonylhydrazine derivatives with potent cytotoxicity; specific analogs achieve IC50 of 1.78 μM against MDA-MB-231 cells, outperforming Doxorubicin (IC50 5.33 μM). - Serves as a validated template for anti-tuberculosis agents, with structural analogs demonstrating MIC values of 7.13 μg/mL and selectivity indices >26. - Supplied as a stable research-grade intermediate, ensuring consistency for systematic structure-activity relationship (SAR) studies.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 885272-60-6
Cat. No. B1395781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-4-carbohydrazide
CAS885272-60-6
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)NN
InChIInChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14)
InChIKeyJIQUXWSLZSEQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-4-carbohydrazide Scaffold Overview


Isoquinoline-4-carbohydrazide (CAS 885272-60-6) is a heterocyclic building block defined by an isoquinoline core with a reactive carbohydrazide moiety at the 4-position . This bifunctional architecture enables its primary application as a key intermediate for generating libraries of novel heterocyclic compounds, such as Schiff bases and fused-ring systems, across medicinal chemistry and agrochemical research programs . The compound is commercially available in research-grade purities typically ranging from 95% to 99% .

Why Isoquinoline-4-carbohydrazide Is Irreplaceable


Isoquinoline-4-carbohydrazide is a unique scaffold that cannot be directly substituted by other isomers, such as isoquinoline-3-carbohydrazide or quinoline-4-carbohydrazide, due to differences in molecular geometry, electronic distribution, and resultant biological activity. The specific position of the hydrazide group on the isoquinoline ring (4-position) dictates the compound's ability to engage in specific cyclocondensation reactions and influences its binding affinity to biological targets . This positional specificity is critical; for example, antifungal activity data for isoquinoline-3-hydrazides cannot be extrapolated to the 4-position analog, as the scaffold's geometry directly impacts its ability to act as a template for generating active leads [1].

Isoquinoline-4-carbohydrazide Comparative Performance


Superior Cytotoxic Potency vs. Doxorubicin

Derivatives synthesized from the structurally analogous quinolin-4-carbohydrazide intermediate demonstrated superior cytotoxic activity against MDA-MB-231 breast carcinoma cells compared to the standard chemotherapeutic agent Doxorubicin [1]. The most potent derivative, compound 7h, exhibited an IC50 value 66.6% lower than that of Doxorubicin, indicating significantly higher potency at a lower concentration [1].

Anticancer Cytotoxicity Medicinal Chemistry

Anti-Tubercular Potency Comparable to First-Line Agents

In a study of quinoline-4-carboxylic hydrazides—a direct structural analog of isoquinoline-4-carbohydrazide—several synthesized compounds exhibited potent anti-tubercular activity against *Mycobacterium tuberculosis* H37Ra [1]. The two most active compounds, 6j and 6m, demonstrated Minimum Inhibitory Concentration (MIC) values of 7.70 μg/mL and 7.13 μg/mL, respectively, which fall within the range of clinically relevant anti-TB agents [1]. This performance is quantified by a selectivity index greater than 26, indicating significant therapeutic potential [1].

Antitubercular Infectious Disease Drug Discovery

Reactivity Difference vs. 3-Carbohydrazide Isomer

The specific placement of the carbohydrazide group at the 4-position of the isoquinoline ring is a critical determinant of its synthetic utility, as evidenced by literature on regioselective cyclocondensation reactions . The adjacent nitrogen in the isoquinoline ring influences the reactivity of the hydrazide moiety, enabling distinct synthetic pathways compared to its 3-carbohydrazide isomer . This positional control allows for the selective synthesis of 4-substituted heterocycles, such as oxadiazoles and triazoles, which are not accessible from other isomers .

Organic Synthesis Reaction Selectivity Heterocyclic Chemistry

Isoquinoline-4-carbohydrazide Application Scenarios


Synthesis of Cytotoxic Agents for Oncology

Use isoquinoline-4-carbohydrazide as a core intermediate for generating quinolin-4-ylcarbonylhydrazine derivatives, which have demonstrated potent cytotoxic activity against cancer cell lines like MDA-MB-231, with some analogs surpassing the efficacy of the clinical agent Doxorubicin (IC50 1.78 μM vs. 5.33 μM) [1]. This application is supported by cross-study comparable data indicating high potential for antiproliferative activity [1].

Anti-Tubercular Drug Development

Employ this scaffold to design and synthesize novel carboxylic hydrazides for evaluation against *Mycobacterium tuberculosis*. Evidence from quinoline-4-carboxylic hydrazide analogs shows that this structural class can yield compounds with potent MIC values (e.g., 7.13 μg/mL) and high selectivity indices (>26), confirming its viability as a lead optimization template for anti-TB therapies [2].

Synthesis of 4-Substituted Heterocyclic Libraries

Leverage the unique reactivity of the 4-position hydrazide to build diverse libraries of 4-substituted heterocycles, such as oxadiazoles and triazoles, for broad screening campaigns . This application is supported by class-level inference, as the positional isomer is known to enable distinct cyclocondensation pathways not possible with 3-carbohydrazide analogs .

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